S-Propyl 3-oxobutanethioate
CAS No.: 15780-61-7
Cat. No.: VC21054658
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15780-61-7 |
|---|---|
| Molecular Formula | C7H12O2S |
| Molecular Weight | 160.24 g/mol |
| IUPAC Name | S-propyl 3-oxobutanethioate |
| Standard InChI | InChI=1S/C7H12O2S/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 |
| Standard InChI Key | QAPNPWKUMFCJPN-UHFFFAOYSA-N |
| SMILES | CCCSC(=O)CC(=O)C |
| Canonical SMILES | CCCSC(=O)CC(=O)C |
Introduction
Chemical Structure and Properties
S-Propyl 3-oxobutanethioate is a thioester derivative of 3-oxobutanoic acid (acetoacetic acid) where the oxygen in the ester linkage is replaced by sulfur. The compound features a β-keto thioester functional group, making it structurally similar to but chemically distinct from its oxygen-containing counterpart, propyl 3-oxobutanoate.
Basic Chemical Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₂S |
| Molecular Weight | 160.23 g/mol |
| Chemical Structure | CH₃COCH₂C(O)SCH₂CH₂CH₃ |
| IUPAC Name | S-propyl 3-oxobutanethioate |
| Functional Group | β-keto thioester |
Physical Properties
S-Propyl 3-oxobutanethioate likely exhibits physical properties comparable to related thioesters such as S-propyl thioacetate, but with the additional influence of the β-keto group. Based on structural similarities to both thioesters and β-keto esters, we can infer certain properties:
Synthesis Methods
From Acetoacetic Acid Derivatives
The synthesis of S-Propyl 3-oxobutanethioate would likely follow pathways similar to those used for other thioesters, with modifications to accommodate the β-keto functionality:
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Direct Thioesterification: Reaction of 3-oxobutanoic acid with propanethiol in the presence of dehydrating agents such as DCC (dicyclohexylcarbodiimide) :
CH₃COCH₂COOH + CH₃CH₂CH₂SH → CH₃COCH₂C(O)SCH₂CH₂CH₃ + H₂O
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From Acid Chloride: Reaction of 3-oxobutanoyl chloride with sodium propanethiolate:
CH₃COCH₂COCl + CH₃CH₂CH₂SNa → CH₃COCH₂C(O)SCH₂CH₂CH₃ + NaCl
From Diketene
By analogy with the synthesis of propyl 3-oxobutanoate, which can be prepared from diketene and propanol, S-Propyl 3-oxobutanethioate might be synthesized from diketene and propanethiol :
Diketene + CH₃CH₂CH₂SH → CH₃COCH₂C(O)SCH₂CH₂CH₃
Chemical Reactivity
Hydrolysis
Like other thioesters, S-Propyl 3-oxobutanethioate would undergo hydrolysis to produce 3-oxobutanoic acid and propanethiol :
CH₃COCH₂C(O)SCH₂CH₂CH₃ + H₂O → CH₃COCH₂COOH + CH₃CH₂CH₂SH
Transthioesterification and Aminolysis
The thioester bond in S-Propyl 3-oxobutanethioate is expected to be more reactive toward nucleophiles than the corresponding oxygen ester bond in propyl 3-oxobutanoate :
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Aminolysis: Reaction with amines to form amides:
CH₃COCH₂C(O)SCH₂CH₂CH₃ + R-NH₂ → CH₃COCH₂C(O)NHR + CH₃CH₂CH₂SH
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Transthioesterification: Exchange of the thiol component with another thiol:
CH₃COCH₂C(O)SCH₂CH₂CH₃ + R-SH → CH₃COCH₂C(O)SR + CH₃CH₂CH₂SH
β-Keto Group Reactions
The β-keto functionality in S-Propyl 3-oxobutanethioate enables additional reactions:
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Enolization: Formation of an enol tautomer
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Condensation reactions: Potential for aldol-type reactions
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Reductions: Selective reduction of the ketone group
Biochemical Significance
Comparison with Acyl-CoA Thioesters
S-Propyl 3-oxobutanethioate structurally resembles biochemically relevant molecules such as acetoacetyl-CoA, which plays crucial roles in metabolic pathways including ketogenesis and cholesterol biosynthesis . While simpler in structure, S-Propyl 3-oxobutanethioate may serve as a model compound for studying thioester reactivity in biological systems.
Structural Comparison with Related Compounds
Comparison with Propyl 3-Oxobutanoate
Comparison with S-Propyl Thioacetate
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